Trans (E) vs. Cis (Z) Stereochemistry: Potency Advantage for Mechanism-Based Inactivation of Copper Amine Oxidases
Although direct data for the C5 target are absent from the primary literature, the structurally analogous C4 pair trans- and cis-1,4-diamino-2-butene provides a class-level inference for the stereochemical requirement. The trans isomer achieves complete, pseudo-first-order inactivation of porcine kidney diamine oxidase (apparent Ki = 0.34 mM; second-order inactivation constant = 500 M⁻¹ s⁻¹), while under identical conditions the cis isomer leaves 46% residual enzyme activity [1]. The trans-4-amino-2-butenal product is itself a potent irreversible inhibitor (IC₅₀ = 2.5 µM) and cyclizes to pyrrole much more slowly than the cis-aminoenal, thereby remaining available for covalent adduct formation with the enzyme [1]. By extension, (E)-pent-2-ene-1,5-diamine is predicted to exhibit markedly greater inactivation potency than its Z-isomer, a critical differentiator for researchers designing mechanism-based diamine oxidase or polyamine oxidase inhibitors.
| Evidence Dimension | Irreversible inactivation of copper amine oxidase (mechanism-based) |
|---|---|
| Target Compound Data | Not directly measured; predicted superior inactivation based on trans stereochemistry |
| Comparator Or Baseline | trans-1,4-diamino-2-butene: Ki = 0.34 mM, complete inactivation; cis-1,4-diamino-2-butene: 46% residual activity at equivalent conditions |
| Quantified Difference | Trans isomer achieves 100% inactivation vs. 54% for cis isomer; apparent Ki = 0.34 mM for trans |
| Conditions | Porcine kidney diamine oxidase, spectrophotometric assay, pH 7.4, pseudo-first-order kinetics, product analysis by NMR and absorption spectroscopy |
Why This Matters
Procurement of the E-isomer rather than a mixed or Z-isomer is essential for reproducible mechanism-based inactivation studies; the Z-isomer's rapid pyrrole cyclization pathway aborts the covalent enzyme adduct, yielding false negatives in inhibitor screens.
- [1] He, Z., Nadkarni, D. V., Sayre, L. M., & Greenaway, F. T. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. Biochimica et Biophysica Acta, 1253(1), 117–127. PMID: 7492592. View Source
